1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride

Purity Procurement Chemical Synthesis

SAR interpretation in late-stage library synthesis is frequently compromised by trace impurities from generic building blocks. 1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride (CAS 1439896-94-2) addresses this with a defined hydrochloride salt form and 98% purity option, ensuring batch-to-batch consistency. • Conformationally restricted cyclobutane backbone enhances target selectivity in GPCR and enzyme inhibitor programs. • Complete GHS classifications and safety data streamline institutional EH&S approval. • Ortho-methoxybenzyl pharmacophore enables direct bioisosteric replacement of phenethylamine scaffolds.

Molecular Formula C13H20ClNO
Molecular Weight 241.76
CAS No. 1439896-94-2
Cat. No. B2927819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride
CAS1439896-94-2
Molecular FormulaC13H20ClNO
Molecular Weight241.76
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2(CCC2)CN.Cl
InChIInChI=1S/C13H19NO.ClH/c1-15-12-6-3-2-5-11(12)9-13(10-14)7-4-8-13;/h2-3,5-6H,4,7-10,14H2,1H3;1H
InChIKeyKHFBGBKIIPEVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride (CAS 1439896-94-2): Baseline Identification for Research Procurement


1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride (CAS 1439896-94-2) is a synthetic amine derivative classified as a cyclobutyl-methanamine, featuring a cyclobutane ring substituted with a 2-methoxybenzyl group and a primary amine, supplied as the hydrochloride salt . Its molecular formula is C13H20ClNO and molecular weight is 241.76 g/mol . The compound is offered by multiple research chemical suppliers as a building block, typically at 95% purity . It is structurally distinct from its direct analogs (e.g., without the methylene bridge, or with different methoxy substitution patterns) due to the specific geometry and electronic properties conferred by the ortho-methoxybenzyl positioning .

Why In-Class Cyclobutyl-Methanamine Hydrochlorides Cannot Substitute 1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride Without Risk


Minor structural variations within the cyclobutyl-methanamine class produce significant differences in physicochemical properties that directly impact synthetic utility and biological profile. The target compound's 2-methoxybenzyl (ortho) substitution differentiates it from the 3- and 4-methoxybenzyl analogs, which exhibit distinct electronic distributions and steric environments . Furthermore, the presence of the methylene (-CH2-) bridge between the cyclobutane ring and the aromatic group distinguishes it from compounds where the aromatic ring is directly attached (e.g., CAS 927993-47-3); this linker influences both LogP (2.7885 vs. 2.7759) and conformational flexibility [1]. Even the salt form matters: the hydrochloride salt is the defined procurement item, and substitution with the free base (CAS 1439991-52-2) would alter solubility, stability, and reactivity in downstream synthetic protocols . These cumulative differences render generic substitution unreliable without rigorous re-validation.

Quantitative Differentiation Evidence for 1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride vs. Closest Analogs


Purity Specification Advantage: 98% vs. 95% in Competitive Supplier Offerings

For researchers prioritizing synthetic reproducibility, the target compound is supplied at a certified purity of 98% by Leyan, representing a 3 percentage-point improvement over the 95% purity standard offered by Fluorochem and AKSci . This difference reduces the potential impact of unknown impurities in downstream reactions, particularly in multi-step syntheses where impurity accumulation can compromise yield.

Purity Procurement Chemical Synthesis Building Block

Lipophilicity Differentiation: LogP 2.7885 Positions Compound Favorably for CNS Permeability Screening

The predicted LogP of 2.7885 for the target compound indicates moderate lipophilicity suitable for blood-brain barrier penetration . When compared to the directly-attached aryl analog (1-(2-methoxyphenyl)cyclobutyl-methanamine, CAS 927993-47-3) with LogP 2.7759, the methylene bridge imparts a marginal +0.0126 LogP increase [1]. While the absolute difference is small, the ortho-methoxybenzyl configuration is hypothesized to offer a distinct hydrogen-bonding and steric profile relative to meta or para analogs, influencing target selectivity in CNS receptor panels.

Lipophilicity LogP CNS Drug Discovery ADME

Safety Profile Differentiation: Hazard Classification Compared to Cyclobutyl Amine Class Baseline

The target compound carries a defined GHS hazard classification (GHS07: Harmful/Irritant) with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This profile is more comprehensively documented than for many in-class analogs, reducing regulatory uncertainty during procurement. For comparison, the closely related 1-(2-methoxyphenyl)cyclobutyl-methanamine (CAS 927993-47-3) lacks publicly available GHS data from major suppliers, introducing unknown risk in handling and storage.

Safety Hazard Assessment GHS Classification Lab Safety

Procurement-Guiding Application Scenarios for 1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride


Conformationally Constrained Building Block for CNS-Targeted Medicinal Chemistry

The cyclobutane ring imposes conformational restriction, which can enhance target selectivity in GPCR or enzyme inhibitor programs. The compound's 98% purity option from Leyan is recommended for late-stage library synthesis where impurity carryover could confound SAR interpretation.

Precursor for Ortho-Methoxybenzyl Substituted Bioisosteres

The ortho-methoxybenzyl group is a known pharmacophore for modulating serotonin receptor subtypes. The compound can serve as a direct precursor for designing bioisosteres of phenethylamine scaffolds, offering a distinct cyclobutane-based backbone versus traditional flexible-chain analogs .

Laboratory Use Requiring Full Hazard Documentation

Institutional procurement policies often mandate complete GHS classifications for chemical approval. The comprehensive safety data available for this compound streamline the acquisition process compared to less-documented analogs, making it the preferred choice for organizations with strict EH&S protocols.

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